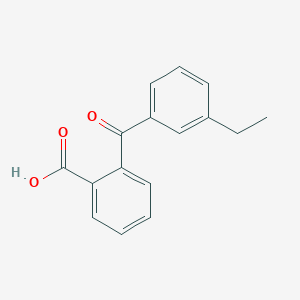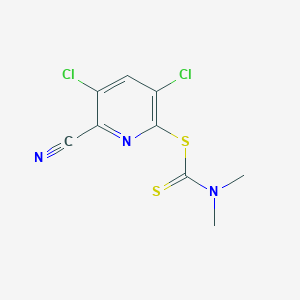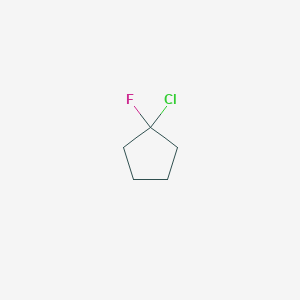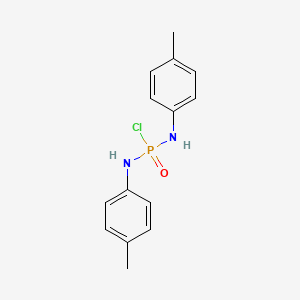![molecular formula C31H44N2O2 B12551805 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- CAS No. 142967-29-1](/img/structure/B12551805.png)
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its unique substitution pattern, where two octyloxyphenyl groups are attached at the 3 and 5 positions of the pyrazole ring. This structural feature imparts distinct physical and chemical properties, making it a subject of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- typically involves the cyclocondensation of substituted aromatic aldehydes with hydrazine derivatives. One common method includes the reaction of 4-(octyloxy)benzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone intermediate. This intermediate then undergoes cyclization to yield the desired pyrazole compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as vitamin B1 has been reported to enhance the yield and selectivity of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like bromine or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using hydride donors such as sodium borohydride to yield reduced pyrazole derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous medium.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Electrophilic reagents such as halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Halogenated or nitrated pyrazole derivatives.
Applications De Recherche Scientifique
1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
The mechanism of action of 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For instance, its interaction with microbial enzymes can inhibit their function, resulting in antimicrobial activity .
Comparaison Avec Des Composés Similaires
1H-Pyrazole, 4-phenyl-: Another pyrazole derivative with a phenyl group at the 4 position.
1,3,5-Trisubstituted Pyrazoles: Compounds with various substituents at the 1, 3, and 5 positions, often used in medicinal chemistry.
Uniqueness: 1H-Pyrazole, 3,5-bis[4-(octyloxy)phenyl]- is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. The presence of octyloxy groups enhances its solubility in organic solvents and its potential for functionalization, making it a versatile compound for various applications .
Propriétés
Numéro CAS |
142967-29-1 |
|---|---|
Formule moléculaire |
C31H44N2O2 |
Poids moléculaire |
476.7 g/mol |
Nom IUPAC |
3,5-bis(4-octoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C31H44N2O2/c1-3-5-7-9-11-13-23-34-28-19-15-26(16-20-28)30-25-31(33-32-30)27-17-21-29(22-18-27)35-24-14-12-10-8-6-4-2/h15-22,25H,3-14,23-24H2,1-2H3,(H,32,33) |
Clé InChI |
PGRNTWRDLLXNIJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=CC=C(C=C1)C2=CC(=NN2)C3=CC=C(C=C3)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12551739.png)

![(2,2,3,3-Tetramethylbutane-1,4-diyl)bis[bis(4-chlorophenyl)phosphane]](/img/structure/B12551744.png)

![Acetic acid;3-[4-(3-hydroxyprop-1-ynyl)-5-methoxy-2-methylphenyl]prop-2-yn-1-ol](/img/structure/B12551751.png)
![1-Triazene, 1-[4-(1,1-dimethylethyl)-2-iodophenyl]-3,3-diethyl-](/img/structure/B12551759.png)
![N-{2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl}-4-methylbenzene-1-sulfonamide](/img/structure/B12551770.png)

![2,4-Dimethyl-8-(2-nitrophenyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B12551787.png)
![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)

